molecular formula C9H8NNaO2 B13119741 Sodium(E)-2-(benzylideneamino)acetate

Sodium(E)-2-(benzylideneamino)acetate

Cat. No.: B13119741
M. Wt: 185.15 g/mol
InChI Key: HWHXWPYAXSGHQL-UHFFFAOYSA-M
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Description

Sodium(E)-2-(benzylideneamino)acetate is an organic compound that features a benzylideneamino group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium(E)-2-(benzylideneamino)acetate typically involves the condensation reaction between benzaldehyde and glycine, followed by neutralization with sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzylideneamino group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Benzaldehyde and glycine derivatives.

    Reduction: Benzylamine and sodium acetate.

    Substitution: Benzylidene derivatives with various substituents.

Scientific Research Applications

Sodium(E)-2-(benzylideneamino)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Sodium(E)-2-(benzylideneamino)acetate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their function and leading to various biochemical effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

    Sodium acetate: A simple acetate salt used in various industrial applications.

    Benzylideneamino derivatives: Compounds with similar structures but different substituents on the benzylidene group.

Uniqueness: Sodium(E)-2-(benzylideneamino)acetate stands out due to its unique combination of the benzylideneamino group and the acetate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H8NNaO2

Molecular Weight

185.15 g/mol

IUPAC Name

sodium;2-(benzylideneamino)acetate

InChI

InChI=1S/C9H9NO2.Na/c11-9(12)7-10-6-8-4-2-1-3-5-8;/h1-6H,7H2,(H,11,12);/q;+1/p-1

InChI Key

HWHXWPYAXSGHQL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C=NCC(=O)[O-].[Na+]

Origin of Product

United States

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